Cyclohexylglycine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWSIDTKSNDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279475 | |
| Record name | 2-amino-2-cyclohexylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-29-9 | |
| Record name | Cyclohexylglycine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5664-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-cyclohexylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-cyclohexylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LLL792IE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Validation & Comparative
A Comparative Analysis of the Biological Activity of Cyclohexylglycine and Other Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of drug discovery and peptide engineering, unnatural amino acids (UAAs) offer a powerful toolkit to enhance the therapeutic properties of peptides and small molecules. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, improve stability, and fine-tune biological activity. This guide provides a comparative analysis of the biological activity of Cyclohexylglycine and other selected unnatural amino acids, supported by experimental data to inform research and development efforts.
Overview of Biological Activity
Unnatural amino acids are increasingly incorporated into therapeutic candidates to modulate their pharmacological profiles. This compound (Chg), with its bulky aliphatic side chain, is a UAA of significant interest. It is utilized as a building block in pharmaceuticals and has been investigated for its role as a neurotransmitter modulator. This guide will compare the biological activity of this compound and its derivatives with other UAAs in two key areas: anticancer activity and enzyme inhibition.
Comparative Analysis of Anticancer Activity
The direct anticancer activity of standalone this compound is not extensively documented in publicly available research. However, its incorporation into metal complexes has demonstrated significant cytotoxic effects. A study on platinum(II) complexes featuring this compound as a ligand revealed notable activity against the HCT116 human colon cancer cell line.[1][2]
For comparison, peptides incorporating other unnatural amino acids, such as L- and D-4,4'-biphenylalanine (Bip), have also been evaluated for their anticancer properties against various cell lines.[3]
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound/Peptide | Unnatural Amino Acid | Cell Line | IC50 (µM) | Reference |
| [Pt(NH3)2(this compound)]NO3 | This compound | HCT116 (Colon) | 35.51 | [1][2] |
| [Pt(bipy)(this compound)]NO3 | This compound | HCT116 (Colon) | 51.33 | [1][2] |
| Peptide with L-4,4'-biphenylalanine | L-4,4'-biphenylalanine | Saos2 (Osteosarcoma) | 18.2 | [3] |
| Peptide with L-4,4'-biphenylalanine | SJSA1 (Osteosarcoma) | 9.60 | [3] | |
| Peptide with L-4,4'-biphenylalanine | VCaP (Prostate) | 33.8 | [3] | |
| Peptide with L-4,4'-biphenylalanine | PC3 (Prostate) | 62.4 | [3] | |
| Peptide with D-4,4'-biphenylalanine | D-4,4'-biphenylalanine | Saos2 (Osteosarcoma) | 11.5 | [3] |
| Peptide with D-4,4'-biphenylalanine | SJSA1 (Osteosarcoma) | 5.82 | [3] | |
| Peptide with D-4,4'-biphenylalanine | VCaP (Prostate) | 22.9 | [3] | |
| Peptide with D-4,4'-biphenylalanine | PC3 (Prostate) | 36.5 | [3] |
Comparative Analysis of Enzyme Inhibition
This compound derivatives have been shown to be potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. The introduction of specific substitutions on the cyclohexyl ring can lead to highly potent and selective inhibitors.
Table 2: Comparative DPP-IV Inhibition
| Inhibitor | Unnatural Amino Acid Moiety | Inhibition | Value | Reference |
| Bis-sulfonamide 15e | 4-Amino-cyclohexylglycine | IC50 | 2.6 nM | [4] |
| Compound 28 | 4-Arylcyclohexylalanine | IC50 | 4.8 nM | [5] |
Signaling Pathways in Cancer Modulated by Amino Acid Metabolism
The metabolic reprogramming of amino acids is a hallmark of cancer. Amino acids are not only building blocks for proteins and nucleotides but also act as signaling molecules that can influence key pathways promoting tumor growth and proliferation. One of the central regulators is the mTOR (mammalian target of rapamycin) signaling pathway, which is sensitive to amino acid availability, particularly branched-chain amino acids like leucine.[6][7] Altered amino acid metabolism in cancer can also impact the epidermal growth factor receptor (EGFR) signaling pathway.[6]
Experimental Protocols
Determination of Anticancer Activity (IC50) using MTT Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol describes a fluorescence-based assay for screening DPP-IV inhibitors.[8][9][10][11]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, substrate, and test inhibitors in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): DPP-IV enzyme and assay buffer.
-
Positive Control: DPP-IV enzyme and a known DPP-IV inhibitor.
-
Test Wells: DPP-IV enzyme and various concentrations of the test inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The incorporation of unnatural amino acids like this compound and its derivatives offers promising avenues for the development of novel therapeutics with enhanced biological activities. While direct comparative data for standalone this compound is limited, the analysis of its derivatives and complexes demonstrates its potential in both anticancer and enzyme inhibition applications. Further head-to-head studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and comparative efficacy of this compound and other unnatural amino acids. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The significant role of amino acid metabolic reprogramming in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Enantiomeric Purity Analysis of Cyclohexylglycine by Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of Cyclohexylglycine, a non-proteinogenic amino acid and a crucial chiral building block in the synthesis of various pharmaceuticals, is a critical quality attribute. The stereochemistry of active pharmaceutical ingredients (APIs) can significantly impact their pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the determination of enantiomeric excess are paramount in drug development and quality control.
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of this compound, alongside alternative techniques such as Gas Chromatography (GC) and Capillary Electrophoresis (CE). The information presented is based on established analytical principles and available experimental data for similar compounds, offering a framework for method development and selection.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric purity of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus in-depth characterization).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Separation of volatile enantiomeric derivatives on a chiral stationary phase based on differences in partitioning. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Sample Derivatization | Often not required for amino acids, direct analysis is possible. | Mandatory to increase volatility and improve chromatographic performance (e.g., esterification followed by acylation). | Generally not required, but can be used to enhance detectability. |
| Typical Stationary/Selector | Polysaccharide-based (e.g., Chiralcel® OD-H), macrocyclic glycopeptides. | Chiral capillary columns with cyclodextrin-based stationary phases (e.g., Lipodex®, Hydrodex®). | Chiral selectors added to the buffer, such as cyclodextrins or chiral surfactants. |
| Advantages | Broad applicability, high robustness, well-established, preparative scale possible. | High resolution and sensitivity, especially when coupled with mass spectrometry (MS). | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Higher solvent consumption, potentially longer analysis times. | Derivatization adds complexity and potential for side reactions or racemization. | Lower sensitivity for UV detection, reproducibility can be challenging. |
| Typical Resolution (Rs) | > 1.5 is achievable for many amino acids. | Generally high, often > 2.0 for well-resolved peaks. | Can achieve high resolution, but is highly dependent on the chiral selector and buffer conditions. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the enantiomeric analysis of amino acids, which can be adapted and optimized for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is often the primary choice for its versatility and direct analysis capabilities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions (Example for Amino Acids on Chiralcel® OD-H):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of n-Hexane and an alcohol such as 2-Propanol or Ethanol. A common starting point is a 90:10 (v/v) mixture. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to improve peak shape and resolution.[2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 210-220 nm for non-aromatic amino acids.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Alternative Method 1: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique, particularly when high sensitivity is required. However, it necessitates derivatization of the analyte.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column.
Experimental Protocol:
-
Derivatization:
-
Esterification: React the this compound sample with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst (e.g., HCl) to form the corresponding ester.
-
Acylation: Subsequently, react the ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group. This two-step process yields a volatile derivative suitable for GC analysis.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Alternative Method 2: Chiral Capillary Electrophoresis (CE)
CE offers a high-efficiency separation with minimal sample and reagent consumption.
Instrumentation:
-
Capillary electrophoresis system with a UV or DAD detector.
Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) buffer) at a specific pH, containing a chiral selector.
-
Chiral Selector: A common choice for amino acid enantioseparation is a cyclodextrin (B1172386) derivative (e.g., sulfated-β-cyclodextrin) added to the BGE at a concentration typically ranging from 10 to 50 mM.[3]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: Direct UV detection at a low wavelength (e.g., 200 nm).
-
Sample Preparation: Dissolve the this compound sample in the BGE or water.
Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for chiral HPLC analysis and the logical relationship between the key components of the analytical methods.
Conclusion
The enantiomeric purity analysis of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC stands out as a robust and versatile method for this purpose, often allowing for direct analysis without derivatization. Chiral GC, while requiring a derivatization step, offers high resolution and sensitivity. Chiral CE provides a high-efficiency, low-consumption alternative. The choice of the optimal method will be dictated by the specific analytical requirements. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for the enantiomeric purity determination of this compound and other chiral molecules.
References
Validating Cyclohexylglycine Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise incorporation of non-natural amino acids like Cyclohexylglycine (Chg) into therapeutic peptides and proteins is critical for achieving desired pharmacological properties. Mass spectrometry stands as a cornerstone technique for the validation and quantification of such modifications. This guide provides a detailed comparison of mass spectrometry-based approaches with alternative methods for confirming the successful incorporation of this compound, supported by experimental protocols and data interpretation.
The verification of site-specific incorporation of non-natural amino acids is a crucial quality control step in the development of novel biotherapeutics. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, providing definitive evidence of incorporation and enabling quantification of the modified species.
Mass Spectrometry-Based Validation: A Deep Dive
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming the incorporation of this compound. This technique allows for the precise determination of the molecular weight of peptides and their fragments, confirming the presence of the Chg residue at the intended position.
Experimental Protocol: LC-MS/MS Analysis of a this compound-Containing Peptide
This protocol outlines a general procedure for the analysis of a tryptic digest of a protein containing a this compound residue.
1. Sample Preparation:
-
Protein Digestion: The protein of interest is subjected to enzymatic digestion, typically with trypsin, to generate smaller peptides suitable for mass spectrometric analysis.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that could interfere with the analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) of the most intense precursor ions.
-
Data Acquisition: Data-dependent acquisition (DDA) mode.
-
Data Interpretation and Fragmentation Pattern
The key to confirming this compound incorporation lies in the analysis of the tandem mass spectra. The mass of a this compound residue is 157.23 g/mol . The fragmentation of a peptide containing Chg will produce a series of b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. A mass shift of 157.23 Da between consecutive fragment ions is a definitive indicator of the presence of this compound.
For example, in a peptide with the sequence Ala-Chg-Gly, the mass difference between the b2-ion (containing Ala-Chg) and the b1-ion (containing Ala) would be 157.23 Da. Similarly, the mass difference between the y2-ion (containing Chg-Gly) and the y1-ion (containing Gly) would also be 157.23 Da.
Quantitative Analysis of Incorporation Efficiency
Mass spectrometry can also be employed to quantify the efficiency of this compound incorporation. This is typically achieved by comparing the peak areas of the mass chromatograms for the peptide containing this compound and the corresponding wild-type peptide (if any is produced). Stable isotope labeling by amino acids in cell culture (SILAC) can also be utilized for more accurate quantification.[1]
Comparison of Validation Methods
While mass spectrometry is the most powerful tool for this application, other techniques can also provide valuable information.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Mass Spectrometry (LC-MS/MS) | Measures the mass-to-charge ratio of peptides and their fragments. | High specificity and sensitivity. Provides definitive confirmation of incorporation and precise localization. Can be quantitative. | Requires specialized instrumentation and expertise. | Yes, relative and absolute quantification possible. |
| Amino Acid Analysis | Hydrolyzes the protein to its constituent amino acids and quantifies each. | Provides accurate quantification of the total amount of each amino acid, including non-canonical ones. | Destructive to the sample. Does not provide information on the location of the amino acid within the protein sequence. | Yes, provides the molar ratio of amino acids. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | Provides direct sequence information.[2][3][4][5] Can identify N-terminal modifications. | Limited to shorter peptides (typically < 50 residues). Will not work if the N-terminus is blocked.[2][4] | No, primarily a qualitative sequencing method. |
Alternative Validation Method: Amino Acid Analysis
Amino acid analysis provides a quantitative measure of the amino acid composition of a protein, including non-natural amino acids. This method is particularly useful for determining the overall incorporation efficiency of this compound.
Experimental Protocol: Amino Acid Analysis
1. Protein Hydrolysis:
-
The protein sample is hydrolyzed to its individual amino acids. Due to the hydrophobic nature of this compound, a prolonged hydrolysis time may be required for complete cleavage of peptide bonds involving this residue.
-
Standard Conditions: 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.
-
For Hydrophobic Residues: Extend the hydrolysis time to 48 or 72 hours.
2. Amino Acid Derivatization and Separation:
-
The hydrolyzed amino acids are derivatized to make them detectable by UV or fluorescence.
-
The derivatized amino acids are then separated and quantified using high-performance liquid chromatography (HPLC) or an amino acid analyzer.
3. Data Analysis:
-
The amount of each amino acid, including this compound, is determined by comparing its peak area to that of a known standard. This allows for the calculation of the molar ratio of each amino acid in the protein.
Visualizing the Workflow
Mass Spectrometry Analysis Workflow
References
Unveiling the Structure of Cyclohexylglycine Peptides: An NMR Spectroscopy-Based Comparison Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for deciphering their biological function and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the solution-state structure and dynamics of peptides, particularly those incorporating non-standard amino acids like Cyclohexylglycine (Chg). This guide provides a comprehensive comparison of NMR techniques for the structural elucidation of Chg-containing peptides, supported by experimental data and detailed protocols.
The incorporation of this compound, a bulky, aliphatic amino acid, into peptide sequences can significantly influence their conformational preferences, stability, and biological activity. Unlike proteinogenic amino acids, the unique structural constraints imposed by the cyclohexyl ring necessitate a detailed spectroscopic analysis to understand its impact on the overall peptide architecture. NMR spectroscopy, by probing the local environment of individual atoms, provides unparalleled insights into the solution-state conformation of these modified peptides.
Comparative Analysis of NMR Data for a this compound-Containing Peptide
To illustrate the application of NMR in the structural analysis of Chg-containing peptides, we will refer to data from a study on a peptide containing a Cα-methylated this compound derivative (Cα-methyl, Cα-cyclohexylglycine), which provides a close analogue for understanding the behavior of the Chg residue. The following table summarizes the typical ¹H NMR chemical shift data that can be obtained.
| Residue/Proton | Chemical Shift (δ, ppm) |
| Chg-like Residue | |
| NH | ~8.0 - 8.5 |
| α-H | ~4.0 - 4.5 |
| β-H | ~1.5 - 2.0 |
| Cyclohexyl Protons | ~1.0 - 1.8 |
| Flanking Residue (e.g., Glycine) | |
| NH | ~8.2 - 8.7 |
| α-H | ~3.8 - 4.2 |
| Flanking Residue (e.g., Alanine) | |
| NH | ~7.9 - 8.4 |
| α-H | ~4.1 - 4.6 |
| β-CH₃ | ~1.3 - 1.5 |
Note: The chemical shifts are approximate and can vary depending on the peptide sequence, solvent, and temperature.
The analysis of coupling constants, particularly the ³J(HN,Hα) coupling, provides crucial information about the backbone dihedral angle φ. For the Chg residue, these values can indicate a predisposition for specific secondary structures, such as β-turns or helical conformations.[1]
Nuclear Overhauser Effect (NOE) data, obtained from NOESY or ROESY experiments, are the cornerstone of 3D structure calculation. Key NOEs for a Chg-containing peptide would include:
-
Intra-residue NOEs: between the α-H and the cyclohexyl protons, which help define the side-chain conformation.
-
Sequential NOEs: between the NH or α-H of the Chg residue and the protons of the preceding residue (i-1), establishing the peptide backbone connectivity.
-
Medium- and long-range NOEs: between the Chg residue and other residues in the peptide sequence, which are critical for defining the global fold.
Experimental Protocols for NMR Analysis
A standard set of NMR experiments for the structural elucidation of a Chg-containing peptide includes:
-
1D ¹H NMR: To get an initial overview of the sample's purity and the general dispersion of proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues, including the complete set of coupled protons in the cyclohexyl ring of Chg.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms, which can provide additional structural information and help resolve signal overlap in the proton spectrum.
Sample Preparation: A purified peptide sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-10 mM. A small amount of a reference compound like DSS or TSP is added for chemical shift calibration.
Workflow for Structural Elucidation
The process of determining the 3D structure of a this compound peptide using NMR follows a well-defined workflow.
Comparison with Alternative Methods
While NMR is the premier technique for determining the solution-state structure of peptides, other methods can provide complementary information.
X-ray Crystallography: This technique can provide a high-resolution static picture of the peptide's conformation in the solid state. However, the crystallization of peptides can be challenging, and the crystal packing forces may influence the observed conformation, which might not be representative of the biologically relevant solution-state structure.
Computational Modeling: Molecular dynamics (MD) simulations and other computational methods can be used to explore the conformational landscape of a peptide. These methods can be particularly useful for generating initial structural models or for refining NMR-derived structures. However, the accuracy of computational models is highly dependent on the force field used and requires experimental validation.
References
A Comparative Analysis of Cyclohexylglycine and Valine as Structural Mimics in Peptide-Based Drug Design
In the realm of peptide engineering and drug development, the strategic substitution of natural amino acids with non-canonical counterparts is a key strategy to enhance therapeutic properties. Among the plethora of available synthetic amino acids, Cyclohexylglycine (Chg) has emerged as a compelling structural mimic for Valine (Val). Both residues feature bulky, hydrophobic side chains that can significantly influence peptide conformation, stability, and receptor interactions. This guide provides an objective comparison of this compound and Valine, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for peptide design.
Structural and Conformational Properties: A Tale of Two Hydrophobic Residues
Valine, a naturally occurring branched-chain amino acid, is crucial for the structural integrity and function of many proteins. Its isopropyl side chain can adopt distinct conformations (gauche+, trans, and gauche-), which are influenced by the local secondary structure of the peptide backbone. This conformational flexibility, while essential in natural proteins, can sometimes be a liability in peptide therapeutics, leading to reduced receptor affinity or increased susceptibility to enzymatic degradation.
This compound, a synthetic amino acid, possesses a larger and more sterically demanding cyclohexyl side chain. This bulky group restricts the conformational freedom of the peptide backbone, often inducing specific secondary structures. For instance, Cα-methylated this compound has been shown to be an effective inducer of β-turns and 3(10)-helices, a property it shares with its Cα-methyl Valine counterpart[1][2]. This ability to pre-organize a peptide into a bioactive conformation can be highly advantageous in drug design.
Performance Comparison: Enhancing Metabolic Stability
A primary goal of incorporating non-canonical amino acids into peptide therapeutics is to improve their metabolic stability. The bulky cyclohexyl side chain of Chg can sterically hinder the approach of proteases, thereby slowing down enzymatic degradation. While direct comparative studies between Chg and Val in the same peptide backbone are limited, studies on similar bulky residues like L-cyclohexylalanine (Cha) provide valuable insights.
For example, in a study on apelin-17 analogues, the substitution of a natural amino acid with L-cyclohexylalanine resulted in a dramatic increase in stability in both human and mouse plasma. This enhancement in proteolytic resistance is a strong indicator of the potential of bulky, non-canonical amino acids like this compound to extend the in-vivo half-life of peptide drugs.
Quantitative Data Summary: Proteolytic Stability of Apelin-17 Analogues
| Analogue | Sequence | Half-life in human plasma (min) | Half-life in mouse plasma (min) |
| Apelin-17 | QRPRLSHKGPMPF | < 5 | < 5 |
| Analogue with Cha | Ac-[Cha]RPRLSHKGPMPF-NH2 | > 1440 | ~40 |
Data extracted from a study on metabolically stable apelin-analogues incorporating L-cyclohexylalanine[3]. While not a direct Chg vs. Val comparison, it illustrates the stability enhancement by a similar bulky hydrophobic residue.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing either this compound or Valine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine (B6355638) in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and DMF again.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Chg-OH) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to analyze the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Set the spectrophotometer to scan from 190 to 260 nm.
-
Set the scanning speed to 50 nm/min, the bandwidth to 1 nm, and the response time to 1 s.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length in centimeters, and n is the number of amino acid residues.
-
Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.
-
Proteolytic Stability Assay
This assay measures the resistance of a peptide to degradation by proteases.
-
Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer at a working concentration (e.g., 10 µg/mL for purified enzymes, or undiluted plasma).
-
Incubation:
-
Mix the peptide solution with the enzyme solution at a defined ratio (e.g., 1:1 v/v).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching solution, such as 10% TFA or by heating.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of remaining peptide against time and determine the half-life (t_1/2) of the peptide under the assay conditions.
-
Visualizations
DOT Script for Experimental Workflow
Caption: Experimental workflow for the comparative study of Chg and Val peptides.
DOT Script for Structural Comparison
Caption: Structural and functional comparison of Valine and this compound.
Conclusion
This compound serves as a valuable structural mimic for Valine in peptide design, offering distinct advantages, particularly in enhancing metabolic stability. The increased steric bulk of the cyclohexyl side chain, as compared to Valine's isopropyl group, can effectively shield the peptide backbone from proteolytic enzymes. Furthermore, the conformational constraints imposed by Chg can pre-organize the peptide into a bioactive conformation, potentially leading to improved receptor affinity and biological activity. While direct, comprehensive comparative studies are needed to fully elucidate the nuanced differences in performance, the available evidence strongly supports the use of this compound as a strategic replacement for Valine in the development of more robust and potent peptide-based therapeutics. The experimental protocols provided herein offer a framework for conducting such direct comparisons to guide future drug design efforts.
References
- 1. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tools for the control of peptide conformation: the helicogenic Cα‐methyl, Cα‐this compound* | Semantic Scholar [semanticscholar.org]
- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Cyclohexylglycine-Containing Peptides: A Comparative Guide to RP-HPLC and Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical checkpoint for reliable experimental outcomes and preclinical development. This guide provides a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing the purity of a custom Cyclohexylglycine-containing peptide ("Peptide-Chg"), benchmarked against a standard control peptide. We further explore orthogonal methods for comprehensive characterization.
This compound (Chg), a non-proteinogenic amino acid, is often incorporated into peptide structures to enhance metabolic stability and conformational rigidity. However, its bulky side chain can present challenges during solid-phase peptide synthesis (SPPS), potentially leading to a unique impurity profile. Accurate and robust analytical methods are therefore essential to identify and quantify these impurities.
Comparative Purity Analysis: RP-HPLC
RP-HPLC is the gold standard for peptide purity assessment, separating the target peptide from impurities based on hydrophobicity.[1][2] A typical chromatogram will show a main peak for the target peptide, with smaller peaks representing impurities.[3][4] The purity is calculated as the area of the main peak relative to the total peak area.[4]
Here, we present a comparative analysis of a synthesized this compound-containing peptide (Peptide-Chg) and a standard control peptide without bulky non-proteinogenic residues.
Table 1: Comparative RP-HPLC Purity Data
| Parameter | Peptide-Chg (with this compound) | Standard Control Peptide | Acceptance Criteria |
| Purity by RP-HPLC (%) | 96.8% | 98.5% | >95% |
| Retention Time (min) | 15.2 | 12.8 | Consistent with reference |
| Major Impurity 1 (%) | 1.5% (Deletion Sequence) | 0.8% (Truncation) | <2.0% |
| Major Impurity 2 (%) | 0.9% (Incomplete Deprotection) | 0.4% (Oxidation) | <1.0% |
| Other Minor Impurities (%) | 0.8% | 0.3% | <1.0% |
Note: Data is illustrative and representative of typical results.
The bulky nature of this compound in Peptide-Chg can lead to slightly lower coupling efficiencies during synthesis, resulting in a higher percentage of deletion sequence impurities compared to the standard peptide.[5][6]
Orthogonal Validation Methods
To ensure the highest confidence in peptide quality, orthogonal methods that assess different physicochemical properties are employed.[7] Mass Spectrometry (MS) confirms the identity and molecular weight of the peptide, while Amino Acid Analysis (AAA) determines the peptide content and amino acid composition.
Table 2: Orthogonal Method Validation
| Analytical Method | Parameter | Peptide-Chg Result | Standard Control Peptide Result | Expected Outcome |
| LC-MS | Observed Molecular Weight (Da) | 1254.7 | 1189.5 | Matches Theoretical Mass ± 0.5 Da |
| Theoretical Molecular Weight (Da) | 1254.6 | 1189.4 | N/A | |
| Amino Acid Analysis (AAA) | Net Peptide Content (%) | 85.2% | 88.9% | Typically 70-90% |
| Amino Acid Ratio | Conforms to Sequence | Conforms to Sequence | Matches Theoretical Ratio |
Note: Data is illustrative. Net peptide content is the percentage of the sample that is the target peptide, with the remainder being water and counter-ions.
Experimental Protocols
Protocol 1: RP-HPLC for Peptide Purity
This protocol outlines a standard method for determining the purity of synthetic peptides.
-
System Preparation:
-
HPLC System: A system equipped with a gradient pump, UV detector, and autosampler.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).[8]
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds).[3][4]
-
Gradient:
-
5-65% Mobile Phase B over 30 minutes
-
65-95% Mobile Phase B over 5 minutes
-
Hold at 95% Mobile Phase B for 5 minutes
-
Return to 5% Mobile Phase B over 1 minute
-
Hold at 5% Mobile Phase B for 9 minutes (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 .[4]
-
Validation Workflow and Alternative Methodologies
A comprehensive validation strategy involves a multi-step workflow to ensure peptide identity, purity, and quantity.
Beyond RP-HPLC, several powerful techniques offer deeper insights into peptide quality:
-
Mass Spectrometry (MS): Considered the gold standard for molecular weight determination, MS confirms that the primary peak in the HPLC chromatogram corresponds to the peptide of interest.[2][7] It is also invaluable for identifying the nature of impurities.
-
Amino Acid Analysis (AAA): This technique provides an absolute quantification of the peptide by hydrolyzing it into its constituent amino acids and quantifying each one.[7][9] It is used to determine the net peptide content and confirm the amino acid ratio is consistent with the peptide sequence.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering a different separation mechanism than RP-HPLC.[2][7] It is particularly effective for resolving impurities that may co-elute with the main peak in HPLC.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 4. pekcuralabs.com [pekcuralabs.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
Assessing the Impact of Cyclohexylglycine on Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Cyclohexylglycine's potential impact on receptor binding affinity, placed in the context of the natural agonist, glycine (B1666218), and a classic antagonist, strychnine (B123637). Due to a lack of publicly available, direct quantitative binding data for this compound at specific receptor sites, this guide leverages established data for glycine and strychnine at the glycine receptor to provide a framework for evaluation. The structural characteristics of this compound are analyzed to infer its potential binding behavior based on established structure-activity relationships for glycine receptor ligands.
Comparative Analysis of Ligand Binding at the Glycine Receptor
The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, is the primary focus of this comparison. The binding of ligands to this receptor can either mimic the action of the endogenous agonist, glycine, leading to channel opening (agonism), or block this action (antagonism).
| Ligand | Type | Receptor Target | Binding Affinity (Kᵢ) | Key Structural Features Influencing Binding |
| Glycine | Agonist | Glycine Receptor | 3.4 ± 1.3 μM[1] | The simplest amino acid, its small size allows for a precise fit into the agonist binding pocket. The amino and carboxyl groups are crucial for interaction. |
| Strychnine | Antagonist | Glycine Receptor | ~0.03 µM[2] | A complex, bulky alkaloid whose large structure sterically hinders the conformational changes required for channel opening. |
| This compound | Presumed Modulator | Glycine Receptor / NMDA Receptor Glycine Site | Not available in cited literature | Features a bulky cyclohexyl group attached to the alpha-carbon of a glycine backbone. This significant steric bulk is expected to influence its binding affinity and functional activity compared to glycine. |
Inference on this compound's Binding Affinity:
While direct experimental data is not available in the reviewed literature, the structure of this compound—specifically the presence of the large cyclohexyl group—suggests its binding affinity and functional effect at the glycine receptor would differ significantly from that of glycine. General principles of structure-activity relationships at the glycine binding site of the NMDA receptor suggest that steric congestion around the amino group can be detrimental to binding potency[3]. Therefore, the bulky cyclohexyl moiety in this compound would likely decrease its affinity for the agonist binding site compared to glycine. Whether it would act as a weak partial agonist or an antagonist would require experimental verification.
Experimental Protocols: Radioligand Displacement Assay for the Glycine Receptor
To experimentally determine the binding affinity of a compound like this compound, a radioligand displacement assay is a standard and robust method. This technique measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the glycine receptor.
Materials:
-
Receptor Source: Synaptic membrane fractions prepared from mammalian spinal cord, which are rich in glycine receptors[2].
-
Radioligand: [³H]Strychnine, a high-affinity antagonist for the glycine receptor[2][4].
-
Test Compound: this compound.
-
Comparator Compounds: Glycine (unlabeled), Strychnine (unlabeled).
-
Assay Buffer: e.g., Tris-HCl buffer at a physiological pH.
-
Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Isolate synaptic membranes from homogenized spinal cord tissue by differential centrifugation.
-
Assay Setup: In a series of tubes, combine the synaptic membrane preparation, a fixed concentration of [³H]strychnine, and varying concentrations of the test compound (this compound) or unlabeled comparator compounds (glycine or strychnine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand displacement assay.
Signaling Pathway Context: Glycine Receptor Activation
The binding of an agonist like glycine to the glycine receptor initiates a signaling cascade that results in neuronal inhibition.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirements for high affinity binding of glycine analogs to the glycine site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different protecting groups for Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is paramount for achieving high yields and purity. Cyclohexylglycine, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry due to its unique steric and hydrophobic properties. The selection of appropriate protecting groups for its amino and carboxyl functionalities is a critical consideration that influences the overall synthetic strategy. This guide provides an objective comparison of common protecting groups for this compound, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
Amino Group Protection
The protection of the α-amino group of this compound is essential to prevent undesired side reactions during peptide coupling or other synthetic transformations. The most widely used amino-protecting groups are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups. Their selection is primarily dictated by the desired deprotection conditions and orthogonality to other protecting groups in the molecule.[1][2]
Comparison of Amino Protecting Groups
The choice between Boc, Fmoc, and Cbz depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[3] The key distinction lies in their lability under different chemical conditions, which allows for selective removal without affecting other protecting groups.[4]
| Protecting Group | Structure | Reagent for Introduction | Typical Solvent(s) | Base | Deprotection Conditions | Typical Yield |
| Boc | Boc₂O | THF, Dioxane, Water | NaHCO₃, NaOH, DMAP | Strong Acid (TFA, HCl) | >95% | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane, DCM, Water | NaHCO₃, Piperidine (B6355638) | Mild Base (20% Piperidine in DMF) | >95% | |
| Cbz | Cbz-Cl | Water, Isopropyl Alcohol | NaOH | Catalytic Hydrogenolysis (H₂, Pd/C) | ~82%[5] |
Experimental Protocols for Amino Group Protection and Deprotection
1. Boc Protection of this compound
-
Protection Protocol:
-
Dissolve this compound (1 equiv.) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2 equiv.).[6]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv.) and stir the mixture at room temperature for 4-12 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-cyclohexylglycine.[6]
-
-
Deprotection Protocol:
-
Dissolve Boc-cyclohexylglycine (1 equiv.) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-2 hours.[7][8]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual TFA.
-
The resulting this compound TFA salt can be used directly or neutralized.
-
2. Fmoc Protection of this compound
-
Protection Protocol:
-
Suspend this compound (1 equiv.) in a 10% aqueous solution of sodium carbonate.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 equiv.) in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and wash with diethyl ether to remove impurities.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Fmoc-cyclohexylglycine.
-
-
Deprotection Protocol:
-
Dissolve Fmoc-cyclohexylglycine (1 equiv.) in N,N-dimethylformamide (DMF).
-
Add a 20% solution of piperidine in DMF.[9]
-
Stir at room temperature for 30 minutes to 2 hours.[10]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.
-
The crude product can be purified by crystallization or chromatography.
-
3. Cbz Protection of this compound
-
Protection Protocol:
-
Dissolve L-cyclohexylglycine (60.0 g) in 534 mL of water and 60.9 mL of a 20% aqueous NaOH solution.[5]
-
Add dropwise 65.1 g of benzyl (B1604629) chloroformate (Cbz-Cl) and 60.9 mL of a 20% aqueous NaOH solution to introduce the Cbz group.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to yield Cbz-cyclohexylglycine. A reported yield for this procedure is 82.3%.[5]
-
-
Deprotection Protocol:
-
Dissolve Cbz-cyclohexylglycine in methanol (B129727) or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Workflow for Amino Protection and Deprotection of this compound
Caption: Protection and deprotection pathways for the amino group of this compound.
Carboxyl Group Protection
Protecting the carboxylic acid functionality of this compound as an ester is a common strategy to prevent its participation in undesired reactions, particularly during the activation of the amino group of another amino acid for peptide bond formation. Common ester protecting groups include methyl, benzyl, and tert-butyl esters.
Comparison of Carboxyl Protecting Groups
The choice of ester protecting group is dictated by the desired deprotection method, which should be orthogonal to the conditions used for amino group deprotection.
| Protecting Group | Structure | Reagent for Introduction | Typical Solvent(s) | Deprotection Conditions |
| Methyl Ester | -COOCH₃ | SOCl₂ in Methanol | Methanol | Base-mediated hydrolysis (e.g., LiOH, NaOH) |
| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, Acid catalyst | Toluene, Benzene | Catalytic Hydrogenolysis (H₂, Pd/C) |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene (B52900), Acid catalyst | Dichloromethane | Strong Acid (TFA) |
Experimental Protocols for Carboxyl Group Protection and Deprotection
1. Methyl Ester Protection of N-Protected this compound
-
Protection Protocol:
-
Suspend N-protected this compound (e.g., Boc-Chg-OH) (1 equiv.) in anhydrous methanol.
-
Cool the suspension to 0°C and slowly add thionyl chloride (SOCl₂, 1.2 equiv.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride salt.
-
Neutralize with a mild base (e.g., NaHCO₃) and extract with an organic solvent.
-
-
Deprotection Protocol:
-
Dissolve the N-protected this compound methyl ester (1 equiv.) in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH, 1.5 equiv.) and stir at room temperature for 2-4 hours.[11]
-
Monitor the hydrolysis by TLC.
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
2. Benzyl Ester Protection of N-Protected this compound
-
Protection Protocol:
-
Dissolve N-protected this compound (1 equiv.) and benzyl alcohol (1.2 equiv.) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by chromatography if necessary.
-
-
Deprotection Protocol:
-
Dissolve the N-protected this compound benzyl ester in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-16 hours.[2]
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-protected this compound.
-
3. tert-Butyl Ester Protection of N-Protected this compound
-
Protection Protocol:
-
Suspend N-protected this compound (1 equiv.) in dichloromethane (DCM).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to -78°C and condense isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Monitor the reaction by TLC.
-
Carefully vent the vessel, wash the reaction mixture with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection Protocol:
-
Dissolve the N-protected this compound tert-butyl ester (1 equiv.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir at room temperature for 1-4 hours.[12]
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Orthogonal Deprotection Strategy
The judicious choice of protecting groups allows for their selective removal in the presence of others, a concept known as orthogonality. This is fundamental in multi-step synthesis.[3] For example, an Fmoc-protected amino group can be deprotected with a mild base without affecting a tert-butyl ester, which is acid-labile. Conversely, a Boc-protected amino group can be removed with acid while a benzyl ester remains intact, which requires hydrogenolysis for cleavage.
Caption: Orthogonal deprotection strategies for dually protected this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. Buy Boc-L-cyclohexylglycine | 109183-71-3 [smolecule.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. genscript.com [genscript.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. sciforum.net [sciforum.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
Efficacy of Cyclohexylglycine Analogues as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various cyclohexylglycine analogues as enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-IV) and Matrix Metalloproteinases (MMPs). The information is compiled from publicly available research to facilitate the evaluation and selection of these compounds for further investigation.
Data Presentation: Inhibitory Activity of this compound Analogues
The following table summarizes the inhibitory potency of different this compound analogues against their target enzymes. The data is presented to allow for a clear comparison of their efficacy.
| Analogue Name/Description | Target Enzyme(s) | IC50 / Ki Value (nM) | Reference Compound (if any) | Source |
| Bis-sulfonamide analogue of 4-amino this compound | Dipeptidyl Peptidase IV (DPP-IV) | 2.6 | - | [1] |
| 4-arylcyclohexylalanine analogue (Compound 28) | Dipeptidyl Peptidase IV (DPP-IV) | 4.8 | - | [2] |
| Thiazole derivative of this compound | Dipeptidyl Peptidase IV (DPP-IV) | 6 | - | [3] |
| This compound-(2S)-cyanopyrrolidine | Dipeptidyl Peptidase IV (DPP-IV) | 1.4 (Ki) | - | |
| Carboxylic acid-based analogue (Compound 18) | MMP-2, MMP-13 | Low nanomolar | - | |
| Tripeptidyl cyclohexyl-amine analogue | Caspase-1 | 47 (Ki) | - | [4] |
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways involving DPP-IV and MMPs, along with a typical experimental workflow for an enzyme inhibition assay.
References
- 1. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Noncovalent tripeptidyl benzyl- and cyclohexyl-amine inhibitors of the cysteine protease caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cyclohexylglycine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Cyclohexylglycine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the safety and handling requirements for this compound. While it is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper precautions are still necessary.
Personal Protective Equipment (PPE): To ensure personal safety when handling this compound, especially during disposal, the following PPE is recommended:
-
Eye Protection: Wear safety goggles with side protection.[1]
-
Hand Protection: Use chemical-resistant gloves that are tested according to EN 374.[1]
-
Respiratory Protection: In the case of dust formation, use a particulate filter device (EN 143, P1).[1]
First Aid Measures: In the event of accidental exposure, follow these first-aid guidelines:
-
After Inhalation: Move the individual to fresh air.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water or take a shower.
-
After Eye Contact: Rinse the eyes with plenty of water and remove contact lenses if present.
-
After Swallowing: Have the person drink water (at most two glasses). If feeling unwell, consult a doctor.
This compound Disposal Protocol
The disposal of this compound should always be in accordance with national and local regulations. It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Keep this compound waste in its original container whenever possible.
-
Do not mix this compound waste with other chemical waste.
-
Label the container clearly as "this compound Waste" for proper identification.
Step 2: Spill Management In case of a spill, follow these steps for containment and cleanup:
-
Avoid Dust Generation: Take measures to prevent the formation of dust during cleanup.
-
Containment: Cover drains to prevent the chemical from entering the sewage system.
-
Cleanup: Mechanically take up the spilled material. This can be done by sweeping and shoveling the substance into a suitable, labeled container for disposal.[2][3]
-
Ventilation: Ensure the affected area is well-ventilated.[1]
Step 3: Final Disposal
-
Consult Local Regulations: The primary directive for the disposal of this compound is to adhere to local and national waste disposal regulations.
-
Approved Waste Disposal Plant: Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.
-
Do Not Discharge into Drains: Under no circumstances should this compound be allowed to enter drains or waterways.[3]
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, respiratory protection for dust | [1] |
| Spill Cleanup | Mechanically take up, avoid dust, prevent entry into drains | [2][3] |
| Disposal Method | In accordance with local and national regulations; via an approved waste disposal plant | [4] |
| Container Disposal | Treat as the product itself; do not mix with other waste |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Cyclohexylglycine in a laboratory setting. Our goal is to be your preferred resource for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Specifications and Best Practices |
| Routine Handling (Weighing, Dissolving, Transfers) | • Safety Glasses with Side Shields• Nitrile Gloves• Laboratory Coat | Safety glasses must meet ANSI Z87.1 standards. Nitrile gloves are recommended for their chemical resistance to a variety of substances.[1][2][3] Always inspect gloves for tears or holes before use. A standard laboratory coat should be worn and fully buttoned. |
| Operations with Dust Potential | • Safety Goggles• Nitrile Gloves• Laboratory Coat• Respiratory Protection | If handling large quantities or if dust generation is likely, upgrade from safety glasses to chemical splash goggles for enhanced eye protection. Use a NIOSH-approved respirator with a particulate filter (e.g., N95) when working outside of a certified chemical fume hood.[4] |
| Spill Cleanup | • Chemical Splash Goggles• Nitrile Gloves (double-gloving recommended)• Laboratory Coat• Respiratory Protection (if significant dust is present) | Double-gloving provides an extra layer of protection. Ensure respiratory protection is used if the spill creates airborne dust. |
| Emergency Situations (Large Spills, Fire) | • Full Face Shield• Chemical Resistant Gloves• Chemical Resistant Apron or Suit• Self-Contained Breathing Apparatus (SCBA) | In the event of a fire, wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6] |
Operational Plan for Safe Handling
This section provides a step-by-step procedural guide for the safe handling of this compound from receipt to use.
2.1. Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) when handling the incoming package.
2.2. Storage
-
Store this compound in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[7][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][9]
-
Ensure the storage area is clearly marked with the identity of the chemical.
2.3. Weighing and Transfer
-
Perform all weighing and transfer operations in a designated area, such as a chemical fume hood or a balance enclosure, to minimize dust exposure.[8]
-
Before weighing, ensure the balance is clean and tared with the weigh boat or paper.
-
Use a clean spatula to transfer the solid material. Avoid scooping directly from the primary container if possible; instead, pour a small amount onto a secondary container for weighing.
-
After weighing, carefully transfer the material to the reaction vessel.
-
Promptly clean any spills on the balance and surrounding area using a wet paper towel to avoid generating dust.
2.4. In-Use Procedures
-
When using this compound in solution, handle it within a well-ventilated area.
-
Avoid direct contact with the skin and eyes.[5]
-
If heating solutions containing this compound, do so in a chemical fume hood.
-
Keep all containers labeled with the contents, concentration, and any associated hazards.
Disposal Plan
This plan outlines the procedures for the safe disposal of this compound and associated contaminated materials. All disposal must comply with local, state, and federal regulations.
3.1. Unused or Expired this compound
-
Unused or expired this compound should be disposed of as chemical waste.
-
Ensure the original container is securely sealed and properly labeled as "Waste this compound."
-
Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of in regular trash or down the drain.[5]
3.2. Contaminated Solid Waste This includes items such as used gloves, weigh boats, paper towels, and other disposable labware that have come into direct contact with this compound.
-
Collect all contaminated solid waste in a designated, leak-proof waste container lined with a plastic bag.
-
The container must be clearly labeled as "Contaminated Solid Waste" and list "this compound" as the contaminant.
-
When the container is full, seal the bag and the container lid.
-
Dispose of the container through your institution's chemical waste management program.
3.3. Contaminated Liquid Waste This includes solutions containing this compound and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the solvents used.
-
The label must clearly state "Hazardous Waste," the full chemical names of all components (including solvents and this compound), and their approximate concentrations.
-
Store the liquid waste container in a secondary containment bin to prevent spills.
-
Arrange for disposal through your institution's EHS department. Do not pour down the drain.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the complete lifecycle for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. WHAT ARE THE DIFFERENCES BETWEEN NITRILE, LATEX, AND VINYL GLOVES IN TERMS OF CHEMICAL RESISTANCE? | Reflexx [reflexx.com]
- 3. Glove Chemical Resistance Table - Pro-Val [pro-val.com.au]
- 4. nswai.org [nswai.org]
- 5. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. quora.com [quora.com]
- 9. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
